
3-(Acetyloxy)propyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)propyl prop-2-enoate is an organic compound with the molecular formula C8H12O4 It is an ester formed from the reaction of acetic acid and 3-hydroxypropyl acrylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)propyl prop-2-enoate typically involves the esterification of 3-hydroxypropyl acrylate with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
3-(Acetyloxy)propyl prop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-hydroxypropyl acrylate and acetic acid.
Polymerization: The acrylate group can participate in free radical polymerization to form polymers with various applications.
Transesterification: The ester can be transesterified with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide.
Major Products
Hydrolysis: 3-Hydroxypropyl acrylate and acetic acid.
Polymerization: Poly(3-(acetyloxy)propyl acrylate).
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
3-(Acetyloxy)propyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Applications: Potential use in drug delivery systems and tissue engineering due to its biocompatibility.
作用機序
The mechanism of action of 3-(Acetyloxy)propyl prop-2-enoate in polymerization involves the formation of free radicals that initiate the polymerization process. The acrylate group undergoes a radical addition reaction, leading to the formation of long polymer chains. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst.
類似化合物との比較
Similar Compounds
3-Hydroxypropyl acrylate: The precursor to 3-(Acetyloxy)propyl prop-2-enoate.
Ethyl acrylate: Another acrylate ester with similar polymerization properties.
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Uniqueness
This compound is unique due to its combination of an acetyloxy group and an acrylate group, which allows it to participate in both esterification and polymerization reactions. This dual functionality makes it a versatile compound in various applications.
特性
CAS番号 |
65515-49-3 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
3-acetyloxypropyl prop-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-3-8(10)12-6-4-5-11-7(2)9/h3H,1,4-6H2,2H3 |
InChIキー |
NWWXAGXOEBFZJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
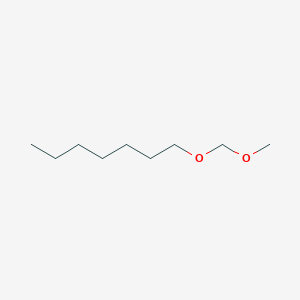

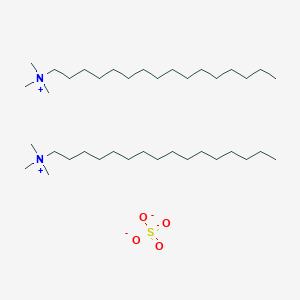
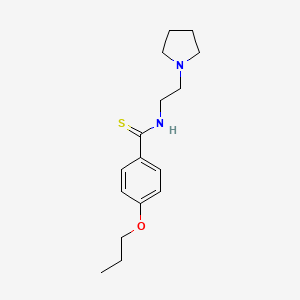

![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
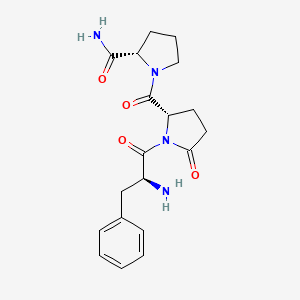
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
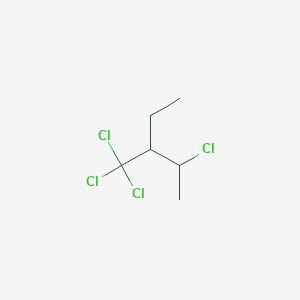


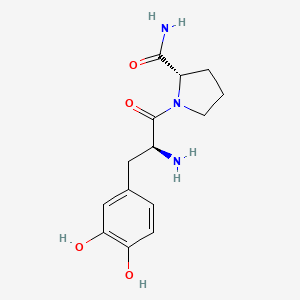
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
